molecular formula C10H8F2O2 B15069563 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one

4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B15069563
M. Wt: 198.17 g/mol
InChI Key: NIFKJWWTZGASKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluoromethoxy group attached to an indanone core, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane through O-alkylation, followed by oxidation and N-acylation reactions . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods: For industrial-scale production, the process is often optimized for cost-effectiveness and scalability. The use of sodium hydroxide as an alkali in the final step has been shown to be more economical compared to other bases like sodium hydride or potassium tert-butoxide . This method ensures a high yield and purity of the final product, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

4-(difluoromethoxy)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H8F2O2/c11-10(12)14-9-3-1-2-6-7(9)4-5-8(6)13/h1-3,10H,4-5H2

InChI Key

NIFKJWWTZGASKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.